6-Cyclopropylhexan-1-amine;hydrochloride
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Description
6-Cyclopropylhexan-1-amine hydrochloride is a chemical compound with the CAS Number: 2460749-10-2 . It has a molecular weight of 177.72 and is typically found in powder form . The IUPAC name for this compound is 6-cyclopropylhexan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 6-Cyclopropylhexan-1-amine hydrochloride is 1S/C9H19N.ClH/c10-8-4-2-1-3-5-9-6-7-9;/h9H,1-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
6-Cyclopropylhexan-1-amine hydrochloride is a powder . It has a molecular weight of 177.72 . The compound is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for 6-Cyclopropylhexan-1-amine hydrochloride indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Cyclopropylhexan-1-amine hydrochloride is an important aspect of its pharmacology . Factors such as pH, temperature, and the presence of other molecules can significantly affect the activity of a drug.
Properties
IUPAC Name |
6-cyclopropylhexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c10-8-4-2-1-3-5-9-6-7-9;/h9H,1-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEOIRUOHQGAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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